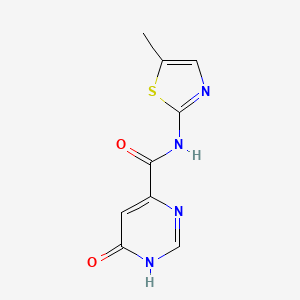

![molecular formula C20H19NO5 B2484462 N-(4-(苯并[d][1,3]二氧杂环己基氧基)丁-2-炔-1-基)-2-(邻甲苯氧基)乙酰胺 CAS No. 1428350-06-4](/img/structure/B2484462.png)

N-(4-(苯并[d][1,3]二氧杂环己基氧基)丁-2-炔-1-基)-2-(邻甲苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

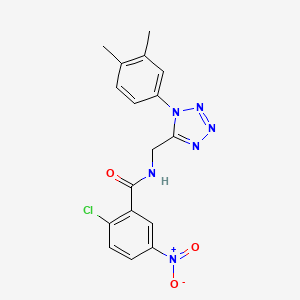

The synthesis of compounds related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide often involves complex chemical reactions. For instance, the synthesis of similar compounds can include reactions like silylation, where N-(2-hydroxyphenyl)acetamide reacts with methyl(organyl)dichlorosilanes to form silaheterocyclic compounds and silanols upon hydrolysis, showcasing the intricate steps involved in synthesizing such compounds (Lazareva et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide has been elucidated through various spectroscopic techniques. For example, the structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide was determined by X-ray analysis, revealing specific dihedral angles between substituents and the benzene ring, providing insights into the spatial arrangement of atoms and functional groups within the molecule (Belay et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of this compound and its analogs include interactions with various reagents and conditions leading to the formation of new compounds. For instance, the interaction with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, demonstrating the reactivity of the hydroxyl and amide groups in such molecules (Lazareva et al., 2017).

科学研究应用

有机合成和结构分析

- 相关化合物与甲基(有机基)二氯硅烷的相互作用导致硅杂环化合物的形成,这些化合物与具有亚胺酸结构的环化合物存在平衡。由于这些化合物在新材料和药物开发中的潜在应用,它们引起了人们的兴趣 (Lazareva et al., 2017)。

- 涉及N-(2-羟基苯基)乙酰胺衍生物的硅化过程,其结构类似于感兴趣的化合物,已被用于合成和结构阐明杂环化合物,有助于理解它们的化学行为以及在材料科学中的潜在应用 (Nikonov et al., 2016)。

药理学研究

- 具有类似结构基元的化合物已被评估其作为A2B腺苷受体选择性拮抗剂的潜力,表明这可能是通过这些受体介导的疾病治疗干预的一种途径 (Baraldi et al., 2004)。

- 合成香豆素衍生物的抗氧化活性,与问题中的化合物相关,已被评估,展示了这些化合物在减轻氧化应激方面的潜力,这是许多疾病中的关键因素 (Kadhum et al., 2011)。

抑制和生物活性

- 新的2-(2,4-二氧代-1,3-噻唑啉-5-基)乙酰胺已被合成并评估其抗炎和抗氧化活性,展示了这些化合物在治疗炎症和与氧化应激相关的疾病中的治疗潜力 (Koppireddi et al., 2013)。

属性

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-15-6-2-3-7-17(15)24-13-20(22)21-10-4-5-11-23-16-8-9-18-19(12-16)26-14-25-18/h2-3,6-9,12H,10-11,13-14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXQGSHTROUESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)

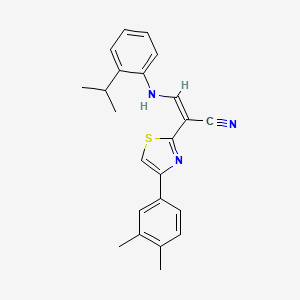

![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)

![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)

![8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2484396.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)

![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)